molecular formula C3H7NO2SSe B10760188 S-Selanyl Cysteine

S-Selanyl Cysteine

Cat. No.: B10760188
M. Wt: 200.13 g/mol
InChI Key: KRUPEGHZMWTFPP-REOHCLBHSA-N
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Description

S-Selanyl Cysteine: is an organic compound belonging to the class of L-cysteine-S-conjugates, where the thio-group is conjugated with selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Selanyl Cysteine typically involves the conjugation of L-cysteine with selenium. One common method includes the use of selenocysteinyl electrophiles, which are generated using inorganic oxidants like potassium persulfate (K2S2O8) or mild Lewis acids such as copper(II) bromide (CuBr2). These electrophiles are then trapped with appropriate substrates to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may include steps like emulsion solvent evaporation techniques to enhance the bioavailability and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: S-Selanyl Cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-Selanyl Cysteine exerts its effects primarily through its incorporation into selenoproteins, which are involved in redox reactions. The selenol group in the compound acts as a nucleophile, participating in the reduction of disulfides and the oxidation of thiols. This activity is crucial for maintaining cellular redox balance and protecting against oxidative damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conjugation of selenium with the thio-group of cysteine, which imparts distinct redox properties and enhances its reactivity compared to sulfur analogs. This makes it particularly valuable in redox biology and therapeutic applications .

Properties

Molecular Formula

C3H7NO2SSe

Molecular Weight

200.13 g/mol

IUPAC Name

(2R)-2-amino-3-selanylsulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2SSe/c4-2(1-7-8)3(5)6/h2,8H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

KRUPEGHZMWTFPP-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[SeH]

Canonical SMILES

C(C(C(=O)O)N)S[SeH]

Origin of Product

United States

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